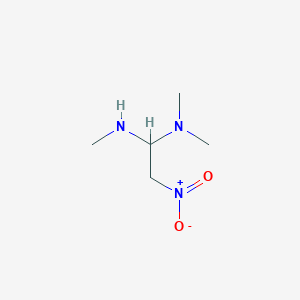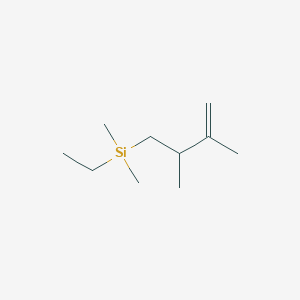
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is an organosilicon compound with a unique structure that combines a silicon atom with an organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane typically involves the reaction of 2,3-dimethylbut-3-en-1-ol with ethyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2,3-Dimethylbut-3-en-1-ol+EthyldimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while reduction with LiAlH4 can produce simpler silane derivatives.
科学的研究の応用
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism by which (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Silanols: Oxidation of the silicon atom leads to the formation of silanols, which can further react to form siloxanes.
Substitution Reactions: The silicon atom can undergo substitution reactions, leading to the formation of new organosilicon compounds.
類似化合物との比較
Similar Compounds
2-Ethyl-3,3-dimethylbut-1-ene: This compound has a similar structure but lacks the silicon atom.
3,3-Dimethyl-1-butene: Another similar compound that does not contain silicon.
2,3-Dimethyl-1-butene: Similar in structure but differs in the position of the double bond.
Uniqueness
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical properties. The silicon atom allows for the formation of stable bonds with various elements, making the compound versatile in chemical synthesis and industrial applications.
特性
CAS番号 |
64406-99-1 |
|---|---|
分子式 |
C10H22Si |
分子量 |
170.37 g/mol |
IUPAC名 |
2,3-dimethylbut-3-enyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C10H22Si/c1-7-11(5,6)8-10(4)9(2)3/h10H,2,7-8H2,1,3-6H3 |
InChIキー |
OYRZPTPLRVRGQV-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)CC(C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


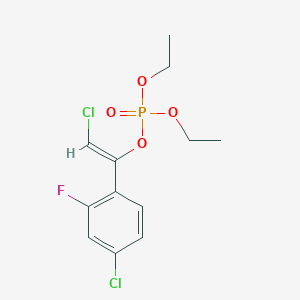

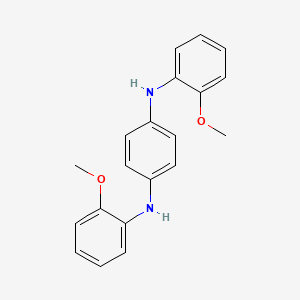
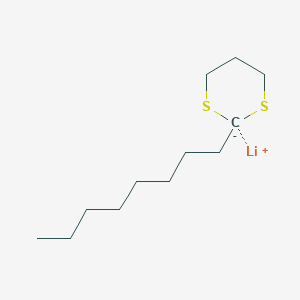
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)



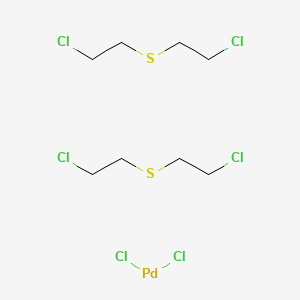
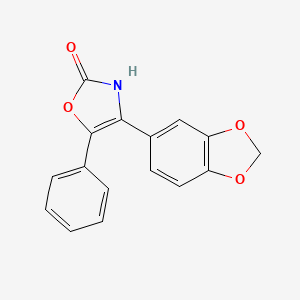
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
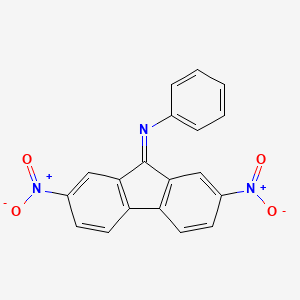
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)
